molecular formula C14H10N2O B184341 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 3672-39-7

2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B184341
CAS RN: 3672-39-7
M. Wt: 222.24 g/mol
InChI Key: GDQWGRMPXASNTI-UHFFFAOYSA-N
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Description

2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a member of imidazoles .


Synthesis Analysis

The synthesis of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde involves a mixture of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (0.5 g) and 3-aminopropylsilica (SiNH2) (3.5 g) in 30 mL of methanol. This mixture is heated at reflux (140 °C) and stirred for 24 hours. The solid residue is then filtered at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde is characterized by various techniques including FT-IR, SEM, TGA, and elemental analysis .


Chemical Reactions Analysis

2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde has been used to functionalize silica for the first time to afford a functional adsorbent . It also forms complexes with copper (II) salts, namely Cu(CH3COO)2, CuSO4, Cu(NO3)2, and CuCl2, which possess excellent catalytic activities for the oxidation of catechol to o-quinone .

Scientific Research Applications

Corrosion Inhibition

The compound 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde has been studied for its role as a corrosion inhibitor. Research shows that this compound effectively inhibits the corrosion of carbon steel in hydrochloric acid solution. The inhibition effect increases with the concentration of the compound, acting as a mixed-type inhibitor and adhering to the Langmuir isotherm model. Experimental data are supported by quantum chemical calculations and molecular dynamics simulations (Ech-chihbi et al., 2017), (Ghazoui et al., 2013).

Fluorescent Molecular Rotors

This compound is also integral in the synthesis of fluorescent molecular rotors (FMRs). These FMRs exhibit significant viscosity sensing properties and are synthesized by condensation with various active methylene moieties. They demonstrate enhanced emission intensity in viscous environments and are investigated for their transition dipole moments and oscillator strengths, indicating potential in various sensing and imaging applications (Jadhav & Sekar, 2017).

Green Chemistry Synthesis Methods

Research has been conducted on developing environmentally friendly synthesis methods for derivatives of this compound. For example, the synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes has been achieved using microwave irradiation in glycerol, demonstrating a green chemistry approach with high yields, mild conditions, and reduced waste (Saeed et al., 2022).

Synthesis and Characterization

The compound has been synthesized and characterized for educational purposes, demonstrating the preparation of a bridged N-heterocycle. Its synthesis is straightforward, yielding a highly crystalline product suitable for analysis through various spectroscopic techniques. This highlights its potential as a teaching tool in medicinal chemistry (Santaniello et al., 2017).

Adsorption and Environmental Applications

The modified form of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde has been used to create efficient adsorbents for the removal of heavy metals like Cu(II) from aqueous solutions. Studies reveal its high adsorption capacity and selectivity, making it relevant in environmental protection and water treatment processes (Saddik et al., 2022).

Future Directions

Future research could focus on exploring the physical and chemical properties of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Additionally, its safety and hazards need to be thoroughly investigated. The potential applications of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde in various fields such as environmental pollution control and catalysis also present exciting future directions .

properties

IUPAC Name

2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-10-12-14(11-6-2-1-3-7-11)15-13-8-4-5-9-16(12)13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQWGRMPXASNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356255
Record name 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830695
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

CAS RN

3672-39-7
Record name 3-Formyl-2-phenylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3672-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
R Saddik, I Hammoudan, S Tighadouini, O Roby… - Molecules, 2022 - mdpi.com
In this study, we will present an efficient and selective adsorbent for the removal of Cu(II) ions from aqueous solutions. The silica-based adsorbent is functionalized by 2-phenylimidazo[1,…
Number of citations: 5 www.mdpi.com
C Patel, A Thakur, G Pereira… - Synthetic Communications, 2019 - Taylor & Francis
Here in, we described the synthesis of novel bisheterocycles imidazopyridine bearing xanthenedione by reacting various substituted 2-phenylimidazo [1,2-a] pyridine-3-carbaldehyde …
Number of citations: 10 www.tandfonline.com
H Yeslam Saeed Atif, M Mohsin… - Polycyclic Aromatic …, 2023 - Taylor & Francis
We have designed a simple and efficient method for the synthesis of 2-Arylimidazo[1,2-a]pyridine-3-carbaldehyde from imidazo[1,2-a]pyridines with a mixture of DMF and POCl 3 in …
Number of citations: 0 www.tandfonline.com
A Anaflous, H Albay, N Benchat, B El Bali… - … Section E: Structure …, 2008 - scripts.iucr.org
In the title compound, C14H10N2O, the dihedral angle between the imidazo[1,2-a]pyridine and phenyl rings is 28.61 (4) The molecules are connected into broad chains parallel to the a …
Number of citations: 5 scripts.iucr.org
SS Soltani, SMF Farnia… - Current Chemical Biology, 2021 - ingentaconnect.com
Aim and Objective: Herein, A series of new imidazo[1,2-a]pyridine-chalcone derivatives 3a-m were designed and synthesized to find a new class of antibacterial agents. These …
Number of citations: 3 www.ingentaconnect.com
M Moutaouakil, C Abdelmjid, O Roby, S Tighadouini… - Chemistry Africa, 2023 - Springer
In this work, we were interested in the search for new catalysts for catecholase, whose principle is based on the oxidation reaction of catechol to o-quinone. In this context, a series of …
Number of citations: 2 link.springer.com
M Koudad, M Lamsayah, A Elaatiaoui… - J Mater Environ …, 2018 - researchgate.net
New imidazo [1, 2-a] pyridine-chalcones derivatives L2&L3 were prepared by condensation of one equivalent of 2-(phenyl) Imidazo [1, 2-a] pyridine carbaldehyde and one equivalent of …
Number of citations: 1 www.researchgate.net
K Jahan, SA Salim, PV Bharatam - Tetrahedron, 2022 - Elsevier
Functionalization of 2-phenylimidazo [1,2-a]pyridine-3-carbaldehydes has been achieved through ruthenium (II) catalysed oxidative C-2′-alkenylation with acrylate ester, leading to the …
Number of citations: 2 www.sciencedirect.com
B Li, N Shen, X Zhang, X Fan - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
An efficient and convenient synthesis of diversely substituted naphtho[1′,2′:4,5]imidazo[1,2-a]-pyridine derivatives from the cascade reactions of 2-arylimidazo[1,2-a]pyridines with a-…
Number of citations: 17 pubs.rsc.org
HC Kwong, CS Chidan Kumar, SH Mah, YL Mah… - Scientific reports, 2019 - nature.com
Imidazo[1,2-a]pyridine-based compounds are clinically important to the treatments of heart and circulatory failures, while many are under development for pharmaceutical uses. In this …
Number of citations: 18 www.nature.com

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